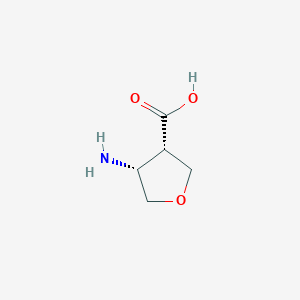

(3S,4R)-4-aminooxolane-3-carboxylic acid

Description

The Role of Non-Proteinogenic Amino Acids in Advancing Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. mdpi.com These compounds, numbering in the hundreds as natural products and thousands as synthetic molecules, serve diverse and crucial functions. chembk.comscispace.com In nature, they act as metabolic intermediates, signaling molecules (like the neurotransmitter gamma-aminobutyric acid or GABA), and defense compounds in plants. mdpi.comchembk.com

In the laboratory, NPAAs have become indispensable tools in chemical biology and drug discovery. scispace.com Their incorporation into peptides offers significant advantages over their proteinogenic counterparts. Key benefits include:

Enhanced Stability : NPAAs can make peptides resistant to degradation by proteases, increasing their circulation half-life and bioavailability. smolecule.com

Conformational Constraint : The rigid structures of cyclic NPAAs, such as tetrahydrofuran-based amino acids, restrict the flexibility of peptide backbones. This can lock a peptide into a specific conformation that is optimal for binding to a biological target, leading to higher affinity and selectivity. smolecule.com

Novel Functionality : They provide unique side chains and functionalities not found in nature, allowing chemists to fine-tune the steric and electronic properties of molecules to optimize interactions with enzymes or receptors. smolecule.com

These attributes make NPAAs fundamental building blocks for developing next-generation therapeutics, from enzyme inhibitors to novel peptide-based drugs. scispace.com

Enantiomeric and Diastereomeric Purity: Significance in Oxolane Amino Acid Research

Biological systems are inherently chiral, meaning they can distinguish between different stereoisomers (enantiomers and diastereomers) of a molecule. For this reason, the enantiomeric and diastereomeric purity of compounds like (3S,4R)-4-aminooxolane-3-carboxylic acid is of paramount importance in research. nih.gov Enantiomers of a chiral drug can exhibit widely different pharmacological activities; one may be therapeutic while the other is inactive or even toxic. google.com

In the context of oxolane amino acids, the specific spatial arrangement of the functional groups dictates how the molecule can interact with its target. Changing the configuration from (3S,4R) to another isomer, such as (3S,4S), would alter the molecule's shape and its ability to fit into a specific binding site on a protein. bldpharm.com

The significance of stereochemical purity is evident in several areas:

Predictable Pharmacology : Using a stereochemically pure compound ensures that the observed biological activity is attributable to that specific isomer, leading to reliable and reproducible data. google.com

Protein and Peptide Synthesis : When used as a building block, an enantiomerically pure amino acid is essential for achieving the correct three-dimensional folding and function of the resulting peptide or protein. nih.gov Impurities can lead to misfolded structures with diminished or altered activity. nih.gov

Structural Biology : For studies like X-ray crystallography, which aim to determine the precise interaction between a molecule and its protein target, absolute stereochemical purity is a prerequisite.

The synthesis of oxolane amino acids, therefore, often involves highly specialized diastereoselective methods designed to produce a single, desired stereoisomer in high purity. scispace.com

Evolution of Research Perspectives on Tetrahydrofuran-based Amino Acids

Tetrahydrofuran-based amino acids, also known as furanose sugar amino acids (SAAs), have emerged as valuable and versatile scaffolds in medicinal chemistry. wehi.edu.au The evolution of research in this area has progressed from the initial synthesis of novel structures to their strategic application in creating complex molecular architectures.

Initially, research focused on developing synthetic routes to access these unique, conformationally constrained amino acids. These molecules were recognized as mimics of peptide turns or loops, making them attractive for constructing peptidomimetics—compounds that imitate the structure and function of natural peptides but with improved drug-like properties.

More recently, the perspective has broadened significantly. Tetrahydrofuran-based amino acids are now utilized as sophisticated scaffolds for the creation of diverse chemical libraries. wehi.edu.au Researchers can exploit the multiple functionalization points on the tetrahydrofuran (B95107) ring to attach different chemical groups, rapidly generating a large number of distinct compounds. wehi.edu.au These libraries are then screened against various biological targets to identify new lead compounds for drug discovery. wehi.edu.au This scaffold-based approach allows for a systematic exploration of chemical space around a rigid core, enhancing the efficiency of discovering molecules with desired biological activities.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCUSSMGNVVSBC-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,4r 4 Aminooxolane 3 Carboxylic Acid and Its Stereoisomers

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a powerful toolkit for the construction of chiral molecules like (3S,4R)-4-aminooxolane-3-carboxylic acid, ensuring the desired stereochemical outcome. These strategies can be broadly categorized into diastereoselective approaches and enantioselective catalysis.

Diastereoselective Approaches: Case Studies in Oxolane Ring Construction

Diastereoselective synthesis often involves the use of chiral auxiliaries or substrates to control the formation of new stereocenters relative to existing ones. A key strategy in the synthesis of substituted oxolanes is the conjugate addition of a chiral amine to an α,β-unsaturated ester. This approach establishes the critical C-N and C-C bonds with defined stereochemistry.

One notable case study involves the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This method has proven effective in creating the cis relationship between the amino and carboxylic acid groups on the oxolane ring. The inherent chirality of the lithium amide directs the nucleophilic attack on the Michael acceptor, leading to the preferential formation of one diastereomer. The subsequent intramolecular cyclization then yields the desired oxolane ring system.

The choice of the chiral auxiliary on the nitrogen atom can significantly influence the diastereoselectivity of the reaction. For instance, bulky auxiliaries can effectively shield one face of the molecule, forcing the incoming electrophile to attack from the less hindered side.

Enantioselective Catalysis in the Synthesis of Chiral Oxolane Scaffolds

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral oxolane scaffolds, organocatalysis has emerged as a particularly effective strategy.

Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones and esters. nih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and other non-covalent interactions, creating a highly organized transition state that favors the formation of one enantiomer. For example, a chiral diamine catalyst can facilitate the asymmetric Michael reaction between a cyclic dione (B5365651) and an α,β-unsaturated ketone, leading to products with high enantioselectivity. nih.gov

Transition metal catalysis also plays a crucial role. For instance, palladium-catalyzed carboetherification reactions of γ-hydroxy internal alkenes can produce tetrahydrofuran (B95107) products with multiple stereocenters. The stereochemical outcome of these reactions is often dependent on the geometry of the starting alkene and the nature of the palladium catalyst and ligands.

Total Synthesis Pathways to (3S,4R)-4-Aminooxolane-3-carboxylic Acid

The total synthesis of (3S,4R)-4-aminooxolane-3-carboxylic acid can be approached from either pre-existing chiral molecules (chiral pool synthesis) or through the construction of the chiral centers de novo.

Chiral Pool Synthesis from Pre-existing Enantiopure Substrates

The chiral pool refers to the collection of readily available and inexpensive enantiopure natural products, such as carbohydrates and amino acids. These molecules provide a convenient starting point for the synthesis of complex chiral targets.

For the synthesis of (3S,4R)-4-aminooxolane-3-carboxylic acid, derivatives of sugars like D-mannitol or amino acids such as L-aspartic acid or D-serine can serve as suitable starting materials. The inherent stereochemistry of these precursors can be strategically manipulated through a series of chemical transformations to construct the target oxolane ring with the desired stereoconfiguration. For example, the stereocenters present in D-mannitol can be used to control the formation of the tetrahydrofuran ring and the introduction of the amino and carboxylic acid functionalities.

De Novo Stereoselective Ring-Forming Reactions

De novo synthesis involves the creation of the chiral centers of the target molecule from achiral or racemic starting materials. Asymmetric cycloaddition reactions are a powerful tool for this purpose.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene is a common method for synthesizing isoxazolines, which can then be converted to substituted oxolanes. The use of a chiral Lewis acid catalyst can render this cycloaddition enantioselective. Another approach involves the use of nitroalkenes as precursors. The asymmetric 1,4-addition of an oxazolone (B7731731) to a nitroalkene, catalyzed by a bifunctional cinchona alkaloid thiourea (B124793) organocatalyst, can generate α,α-disubstituted α-amino acid derivatives that can be further elaborated to form the oxolane ring. documentsdelivered.com

Optimization of Synthetic Efficiency and Stereocontrol

Optimizing the efficiency and stereocontrol of a synthetic route is crucial for its practical application. This involves a careful selection of reagents, catalysts, and reaction conditions to maximize the yield of the desired stereoisomer while minimizing the formation of byproducts.

In diastereoselective approaches, the choice of solvent, temperature, and Lewis acid can have a profound impact on the diastereomeric ratio. For instance, in conjugate addition reactions, coordinating solvents can influence the aggregation state and reactivity of the organometallic reagents, thereby affecting the stereochemical outcome.

For enantioselective catalytic reactions, the structure of the catalyst is paramount. Fine-tuning the steric and electronic properties of the catalyst can lead to significant improvements in enantioselectivity. The use of additives can also enhance reactivity and selectivity. nih.gov For example, in certain organocatalyzed Michael additions, the presence of an acid or base co-catalyst can accelerate the reaction and improve the enantiomeric excess. nih.gov

Chemoenzymatic and Biocatalytic Routes to Aminooxolane Carboxylic Acids

The synthesis of enantiomerically pure (3S,4R)-4-aminooxolane-3-carboxylic acid and its stereoisomers presents a significant challenge due to the presence of multiple chiral centers. Chemoenzymatic and biocatalytic methods have emerged as powerful strategies to address this, offering high stereoselectivity under mild reaction conditions. These approaches often utilize enzymes, either as isolated biocatalysts or within whole-cell systems, to achieve kinetic resolutions of racemic mixtures or to perform asymmetric transformations, leading to the desired chiral building blocks.

One of the most effective and widely studied chemoenzymatic approaches for obtaining chiral amino-hydroxytetrahydrofurans, which are structurally analogous to aminooxolane carboxylic acids, is through lipase-catalyzed kinetic resolution. nih.gov Lipases, particularly those from Candida antarctica (CAL-A and CAL-B), have demonstrated excellent enantioselectivity in the hydrolysis of racemic esters of these heterocyclic amino alcohols. nih.gov

In a study focused on the enzymatic preparation of cis- and trans-3-amino-4-hydroxytetrahydrofurans, researchers investigated the efficacy of various lipases in resolving racemic mixtures. The key findings from this research are summarized in the table below, highlighting the superior performance of Candida antarctica lipases in hydrolytic processes.

Table 1: Lipase-Catalyzed Resolution of Amino-Hydroxytetrahydrofurans

| Enzyme | Reaction Type | Substrate | Key Finding |

|---|---|---|---|

| Candida antarctica lipase (B570770) A (CAL-A) | Hydrolysis | Racemic esters of 3-amino-4-hydroxytetrahydrofurans | High enantioselectivity |

| Candida antarctica lipase B (CAL-B) | Hydrolysis | Racemic esters of 3-amino-4-hydroxytetrahydrofurans | High enantioselectivity |

The general principle of this kinetic resolution involves the enantioselective acylation or deacylation of a racemic mixture of a precursor to the target molecule. For instance, a racemic mixture of a protected amino alcohol derivative of the oxolane core can be subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer, leaving the other unreacted. These two compounds, the acylated and unacylated enantiomers, can then be separated chromatographically. Subsequent chemical steps can then be used to convert the separated enantiomers into the desired stereoisomers of 4-aminooxolane-3-carboxylic acid.

While direct enzymatic synthesis of (3S,4R)-4-aminooxolane-3-carboxylic acid has not been extensively reported, the successful resolution of closely related 3-amino-4-hydroxytetrahydrofurans provides a strong foundation for applying similar biocatalytic strategies. nih.gov The substrate tolerance of lipases suggests that they could be effective in the kinetic resolution of precursors to the target molecule, such as esters of racemic 4-aminooxolane-3-carboxylic acid or its synthetic intermediates.

Another promising biocatalytic route involves the use of transaminases for the asymmetric synthesis of the amino group. Transaminases can catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine with high enantiomeric excess. mbl.or.krnih.govscispace.commdpi.com A hypothetical biocatalytic route could involve a prochiral ketone precursor of the oxolane ring, which is then stereoselectively aminated using an appropriate transaminase to install the amino group at the C4 position with the desired (R) configuration.

The development of these chemoenzymatic and biocatalytic routes is crucial for the efficient and sustainable production of enantiomerically pure aminooxolane carboxylic acids, which are valuable building blocks in medicinal chemistry. nih.govresearchgate.networktribe.com

Chemical Transformations and Derivatization of 3s,4r 4 Aminooxolane 3 Carboxylic Acid

Derivatization at the Amino and Carboxylic Acid Functionalities

The presence of both a primary amine and a carboxylic acid allows for a wide range of chemical transformations. However, the bifunctional nature of the molecule necessitates the use of protecting groups to achieve selective modifications at either site. organic-chemistry.org This strategy, known as orthogonal protection, allows for the specific deprotection and reaction of one functional group while the other remains masked. wikipedia.org

The synthesis of amides and esters from (3S,4R)-4-aminooxolane-3-carboxylic acid typically involves the initial protection of the amino group, followed by activation of the carboxylic acid.

Ester Synthesis: Esterification is commonly achieved by reacting the N-protected amino acid with an alcohol under acidic conditions or using a coupling agent. The most common esters used as protecting groups for carboxylic acids are methyl and benzyl (B1604629) esters. synarchive.com

Amide Synthesis: Amide bond formation is a cornerstone of many chemical and biological processes. nih.gov For (3S,4R)-4-aminooxolane-3-carboxylic acid, this is typically performed after N-protection. The carboxylic acid is activated in situ using coupling reagents, which facilitates its reaction with a primary or secondary amine to yield the desired amide. nih.gov Common methods include the use of carbodiimides or phosphonium (B103445) salts. nih.gov Alternatively, an ester derivative of the amino acid can undergo direct amidation with an amine. nih.govresearchgate.net This process can be rapid and highly chemoselective. nih.gov

General reaction schemes often involve:

N-Protection: Masking the amino group to prevent self-polymerization or unwanted side reactions.

Carboxylic Acid Activation/Esterification: Converting the carboxylic acid into a more reactive species (like an acyl halide or an activated ester) or a stable ester. nih.gov

Aminolysis/Alcoholysis: Reacting the activated intermediate with an amine to form an amide or an alcohol to form an ester.

Deprotection: Removing the protecting group from the nitrogen atom if required.

| Transformation | Reagent/Method | Description |

|---|---|---|

| Amide Synthesis (from Carboxylic Acid) | Carbodiimides (e.g., DCC, EDC) | Activates the carboxylic acid to facilitate reaction with an amine. |

| Amide Synthesis (from Ester) | Sodium Amidoboranes (NaNHRBH₃) | Allows for direct, rapid, and catalyst-free amidation of esters at room temperature. nih.gov |

| Ester Synthesis | Alcohol with Acid Catalyst (e.g., H₂SO₄) | Classic Fischer esterification method. |

| Amide Synthesis (from Carboxylic Acid) | In situ activation with Acetylenes | A ruthenium-catalyzed method that activates carboxylic acids for reaction with amines. nih.gov |

Protecting the amino group is a critical first step for most synthetic routes involving (3S,4R)-4-aminooxolane-3-carboxylic acid. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. organic-chemistry.org The most widely used α-amino-protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

Boc (tert-Butoxycarbonyl): This group is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids (e.g., trifluoroacetic acid, TFA). organic-chemistry.org Its use is documented in the synthesis of related cyclic amino acid analogues. nih.gov

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, typically piperidine. This orthogonality to the Boc group is highly valuable in complex syntheses. organic-chemistry.org

Cbz (Benzyloxycarbonyl): Also known as the Z group, it is stable to mild acids and bases and is typically removed by catalytic hydrogenolysis. researchgate.net

Once the carboxylic acid is protected (e.g., as an ester), the N-protected amino acid can be deprotected and the free amine can be functionalized through reactions such as N-alkylation or N-acylation to introduce new substituents.

Similar to the amino group, the carboxylic acid must often be protected to allow for selective modification of the amine functionality. wikipedia.org Esterification is the most common method for protecting carboxylic acids. wikipedia.org

Methyl and Ethyl Esters: These simple esters provide robust protection and are typically removed by saponification (hydrolysis under basic conditions).

Benzyl (Bn) Esters: Benzyl esters are widely used because they can be cleaved under neutral conditions via catalytic hydrogenolysis, a method that does not affect acid- or base-labile protecting groups like Boc or Fmoc. synarchive.com

tert-Butyl (tBu) Esters: These esters are resistant to basic conditions and hydrogenolysis but are easily removed with mild acids, making them orthogonal to Fmoc and Cbz groups.

The choice of protecting group for the carboxylic acid dictates the subsequent synthetic strategies that can be employed for N-functionalization.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | |

| Carboxylic Acid | Methyl Ester | -OMe | Basic Hydrolysis |

| Benzyl Ester | -OBn | Catalytic Hydrogenolysis | |

| tert-Butyl Ester | -OtBu | Acidic (e.g., TFA) |

Integration into Peptide and Peptidomimetic Architectures

The incorporation of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties, such as improved stability against enzymatic degradation, increased potency, and better bioavailability. sigmaaldrich.comnih.gov

(3S,4R)-4-aminooxolane-3-carboxylic acid serves as a non-proteinogenic or unnatural amino acid (UAA). sigmaaldrich.com When incorporated into a peptide sequence, its rigid oxolane ring imposes significant conformational constraints on the peptide backbone. This is in stark contrast to natural amino acids like alanine (B10760859) or leucine, whose acyclic side chains allow for considerable rotational freedom.

The defined stereochemistry of the amino and carboxyl groups relative to the oxolane ring pre-organizes the local peptide structure. This can be used to mimic or stabilize specific secondary structures, such as β-turns or β-sheets, which are often crucial for biological activity. researchgate.net The use of such conformationally restricted building blocks is a key tactic in rational drug design, helping to create molecules with a more precise fit for their biological targets. sigmaaldrich.comnih.gov Hybrid peptides containing both α- and β-amino acids, such as this compound, are of great interest as potential therapeutic agents. nih.gov

The primary goal of incorporating (3S,4R)-4-aminooxolane-3-carboxylic acid into peptidomimetics is to reduce the conformational flexibility of the resulting molecule. nih.gov Peptides in solution often exist as an ensemble of different conformations, and only one or a few of these may be the "bioactive" conformation responsible for binding to a receptor or enzyme. By using a rigid building block like the aminooxolane core, the peptide can be "locked" into a structure that more closely resembles this bioactive conformation. nih.govmdpi.com

Development of Chemical Scaffolds and Probes for Biological Systems

The strategic use of a molecule as a chemical scaffold involves its derivatization at multiple points to create a library of related compounds. These libraries are then screened for biological activity. Similarly, a chemical probe is a specialized tool, often derived from a scaffold, that is designed to interact with a specific biological target to elucidate its function. This typically involves the incorporation of a reporter group, such as a fluorescent tag or a photoaffinity label.

While analogous structures, such as other substituted oxolanes and aminocarboxylic acids, have been employed in medicinal chemistry and chemical biology, the specific application of (3S,4R)-4-aminooxolane-3-carboxylic acid in these contexts is not documented in the scientific literature based on the conducted search. The potential for this compound to serve as a scaffold is evident from its structure. The carboxylic acid and amine groups provide two immediate points for diversification through well-established chemical reactions like amide bond formation. Further modifications could potentially be made to the oxolane ring itself, although this would likely require more complex synthetic routes.

The development of chemical probes from this scaffold would involve the attachment of various functional moieties. For instance, a fluorescent probe could be synthesized by coupling a fluorophore to the amine or carboxylic acid. A photoaffinity probe could be created by incorporating a photoreactive group, which upon irradiation, would form a covalent bond with a target protein, allowing for its identification. Another modern approach would be to install a "click chemistry" handle, such as an alkyne or an azide, which would allow for the facile attachment of a wide range of reporter tags.

However, without specific research findings, any discussion of the development of chemical scaffolds and probes from (3S,4R)-4-aminooxolane-3-carboxylic acid remains speculative. The data that would typically populate tables detailing such derivatives—including their structures, synthetic yields, and biological activities—is not available.

Structural Elucidation and Advanced Spectroscopic/computational Analysis of 3s,4r 4 Aminooxolane 3 Carboxylic Acid and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.

Detailed 1D and 2D NMR Analysis for Stereochemical Assignment and Conformational Preferences

The stereochemistry of (3S,4R)-4-aminooxolane-3-carboxylic acid can be unequivocally established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the oxolane ring are highly informative. The cis relationship between the amino and carboxylic acid groups is reflected in the specific coupling constants between the protons at C3 and C4.

Two-dimensional techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in confirming the stereochemical assignment. A COSY spectrum would reveal the scalar coupling network, confirming the proton-proton connectivities within the oxolane ring. Crucially, a NOESY experiment would show through-space correlations between protons. For the (3S,4R) isomer, a distinct NOE would be expected between the protons at C3 and C4, confirming their spatial proximity on the same face of the ring. The analysis of these correlations allows for the definitive assignment of the relative stereochemistry.

| Proton | Exemplary Chemical Shift (ppm) | Exemplary Coupling Constants (Hz) | Key NOESY Correlations |

| H2a/H2b | 2.50 - 2.80 | J(H2a,H2b), J(H2,H3) | H3 |

| H3 | 3.50 - 3.70 | J(H3,H2), J(H3,H4) | H2, H4 |

| H4 | 3.80 - 4.00 | J(H4,H3), J(H4,H5) | H3, H5 |

| H5a/H5b | 3.90 - 4.20 | J(H5a,H5b), J(H5,H4) | H4 |

Note: The data in this table is exemplary and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

Variable Temperature NMR and Solvent Effects

Variable temperature (VT) NMR studies can provide valuable information on the conformational dynamics of the oxolane ring. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants that may indicate the presence of different ring conformers in equilibrium. Such studies can help to determine the energetic barriers to conformational interconversion.

The choice of solvent can also significantly influence the NMR spectrum. In protic solvents, hydrogen bonding interactions with the amino and carboxylic acid groups can affect the chemical shifts and potentially stabilize certain conformations over others. Comparing spectra recorded in different solvents can thus provide further insights into the conformational preferences of the molecule.

Mass Spectrometry-Based Structural Characterization and Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For (3S,4R)-4-aminooxolane-3-carboxylic acid, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. Characteristic fragmentation pathways for this compound would likely involve the loss of water, carbon dioxide, and ammonia (B1221849) from the parent ion. The analysis of these fragment ions provides valuable structural information and can be used to confirm the identity of the compound.

| Ion | Exemplary m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | 132.0604 | Protonated parent molecule |

| [M-H₂O+H]⁺ | 114.0498 | Loss of water |

| [M-CO₂+H]⁺ | 88.0757 | Loss of carbon dioxide |

| [M-NH₃+H]⁺ | 115.0522 | Loss of ammonia |

Note: The m/z values are theoretical and for illustrative purposes.

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR can establish the relative stereochemistry, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of (3S,4R)-4-aminooxolane-3-carboxylic acid, it is possible to create a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. This technique would definitively confirm the (3S,4R) configuration and provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced Computational Chemistry Investigations

Computational chemistry offers a powerful complementary approach to experimental methods for studying the properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict a variety of properties for (3S,4R)-4-aminooxolane-3-carboxylic acid, including its optimized geometry, electronic charge distribution, and molecular orbitals (HOMO and LUMO).

Molecular Modeling and Conformational Analysis of the Oxolane Ring System

The conformational landscape of the oxolane (tetrahydrofuran) ring in (3S,4R)-4-aminooxolane-3-carboxylic acid is a critical determinant of its three-dimensional structure and, consequently, its biological activity. Unlike rigid aromatic rings, the five-membered oxolane ring is inherently flexible and non-planar, adopting a puckered conformation to alleviate torsional strain. rsc.org The conformational preferences of this ring system are primarily described by two key parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). These parameters define a continuous cycle of conformations between two principal forms: the envelope (E) and the twist (T).

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. For substituted oxolanes, the energetic barriers between these conformations are generally low, often allowing for rapid interconversion at room temperature. dntb.gov.ua However, the presence of substituents, such as the amino and carboxylic acid groups in (3S,4R)-4-aminooxolane-3-carboxylic acid, introduces steric and electronic effects that create distinct energy minima, favoring certain conformations over others.

Computational studies using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in exploring this conformational space. rsc.org For a disubstituted oxolane ring like that in (3S,4R)-4-aminooxolane-3-carboxylic acid, the relative orientation of the substituents (pseudo-axial or pseudo-equatorial) significantly influences conformational stability. The anomeric effect, involving the lone pair of electrons on the ring oxygen, can also play a role in stabilizing specific rotamers.

The preferred conformations will seek to minimize unfavorable steric interactions. For instance, bulky substituents generally favor a pseudo-equatorial position to reduce steric clash with other ring atoms. rsc.org In the case of the title compound, intramolecular hydrogen bonding between the amino and carboxyl groups, or between these groups and the ring oxygen, could further stabilize specific puckered conformations.

Below is a hypothetical data table illustrating the relative energies of different conformations of a disubstituted oxolane ring, based on computational analyses of similar systems.

Table 1: Predicted Relative Energies of (3S,4R)-4-aminooxolane-3-carboxylic acid Conformations

| Conformation | Puckering Description | Substituent Orientations (C3-COOH, C4-NH2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 3T4 (Twist) | pseudo-equatorial, pseudo-axial | 0.00 |

| 2 | E4 (Envelope) | pseudo-equatorial, pseudo-axial | 0.85 |

| 3 | OT1 (Twist) | pseudo-axial, pseudo-equatorial | 1.50 |

Note: Data are illustrative and based on typical energy differences for substituted oxolane rings. Actual values for (3S,4R)-4-aminooxolane-3-carboxylic acid would require specific computational studies.

In Silico Predictions of Molecular Interactions and Target Binding

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting how (3S,4R)-4-aminooxolane-3-carboxylic acid might interact with biological targets such as enzymes or receptors. These computational techniques can elucidate the binding mode, predict binding affinity, and identify key intermolecular interactions that stabilize the ligand-protein complex.

Molecular docking studies begin with the three-dimensional structure of the ligand, derived from conformational analysis, which is then placed into the binding site of a target protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site and scoring them based on a function that approximates the binding free energy. nih.gov For (3S,4R)-4-aminooxolane-3-carboxylic acid, the zwitterionic nature at physiological pH, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-), is crucial for forming key interactions.

The predicted binding mode would likely involve a network of hydrogen bonds and electrostatic interactions. The positively charged amino group can act as a hydrogen bond donor, interacting with negatively charged residues like aspartate or glutamate (B1630785) in the target's active site. Conversely, the negatively charged carboxylate group can form salt bridges with positively charged residues such as lysine (B10760008) or arginine, or act as a hydrogen bond acceptor. nih.gov The oxolane ring oxygen itself can also participate in hydrogen bonding as an acceptor. The constrained conformation of the oxolane ring positions these functional groups in a specific spatial arrangement, which can enhance binding selectivity compared to more flexible linear analogues.

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. researchgate.net These simulations model the atomic motions of the system, allowing for an assessment of the flexibility of both the ligand and the protein binding site, and a more accurate estimation of binding free energies using methods like MM/PBSA or MM/GBSA. nih.gov

The following table provides a hypothetical summary of a molecular docking study of (3S,4R)-4-aminooxolane-3-carboxylic acid into a putative kinase active site, illustrating the types of interactions that can be predicted.

Table 2: Hypothetical Molecular Docking Results for (3S,4R)-4-aminooxolane-3-carboxylic acid

| Interaction Type | Ligand Functional Group | Putative Target Residue | Predicted Distance (Å) |

|---|---|---|---|

| Salt Bridge | Carboxylate (-COO-) | Lysine-122 (-NH3+) | 2.8 |

| Hydrogen Bond | Amino (-NH3+) | Aspartate-210 (side chain -COO-) | 2.9 |

| Hydrogen Bond | Amino (-NH3+) | Glutamate-150 (backbone C=O) | 3.1 |

| Hydrogen Bond | Oxolane Oxygen | Serine-125 (side chain -OH) | 3.0 |

Note: This data is for illustrative purposes to demonstrate the output of in silico predictions. The target and interacting residues are hypothetical.

These in silico predictions are invaluable for rational drug design, providing a basis for synthesizing analogues with improved potency and selectivity. By understanding the conformational constraints and key binding interactions of the (3S,4R)-4-aminooxolane-3-carboxylic acid scaffold, medicinal chemists can design new molecules that better complement the target binding site. nih.gov

Biochemical and Biological Applications of 3s,4r 4 Aminooxolane 3 Carboxylic Acid in Research

Interrogating Biological Systems with (3S,4R)-4-Aminooxolane-3-carboxylic Acid

Exploration of Receptor Ligand Properties

No research data was found that details the investigation of (3S,4R)-4-aminooxolane-3-carboxylic acid as a ligand for any specific biological receptors. Information regarding its binding affinity, selectivity, or functional activity at any receptor is not present in the available literature.

Investigation of Enzyme Substrate or Inhibitor Characteristics

There are no published studies that characterize (3S,4R)-4-aminooxolane-3-carboxylic acid as either a substrate or an inhibitor for any enzyme. Data on its kinetic parameters (e.g., Km, Ki, IC50) or its mechanism of action in relation to enzymatic activity is unavailable.

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Correlation of Stereochemistry with Biological Response

While the stereochemistry of a molecule is crucial for its biological activity, no studies have been published that specifically analyze the stereochemical aspects of (3S,4R)-4-aminooxolane-3-carboxylic acid in relation to its biological effects. Comparisons with its other stereoisomers are not documented.

Identification of Key Pharmacophoric Elements in Aminooxolane Derivatives

There is a lack of research focused on the structure-activity relationships of aminooxolane derivatives that would allow for the identification of key pharmacophoric elements originating from the (3S,4R)-4-aminooxolane-3-carboxylic acid scaffold.

Mechanistic Insights into Biochemical Pathways

Extensive research into the biochemical and biological applications of (3S,4R)-4-aminooxolane-3-carboxylic acid is limited in publicly accessible scientific literature. While the rigid, stereochemically defined oxolane (also known as tetrahydrofuran) ring system, substituted with both an amino and a carboxylic acid group, presents a unique scaffold that is of interest in medicinal chemistry and chemical biology, detailed mechanistic studies involving this specific isomer are not widely reported. The constrained conformation of this molecule makes it a potential candidate for exploring enzyme active sites and receptor binding pockets.

Probing Reaction Mechanisms with Modified Amino Acid Scaffolds

The use of modified amino acids to investigate the mechanisms of enzymatic reactions is a well-established strategy. These compounds can act as substrate analogs, transition-state mimics, or irreversible inhibitors, providing valuable information about catalytic steps. The structure of (3S,4R)-4-aminooxolane-3-carboxylic acid, with its fixed spatial arrangement of the amino and carboxyl groups, could theoretically be employed to probe the stereochemical requirements of an enzyme's active site. However, specific examples of its use in elucidating reaction mechanisms are not readily found in the current body of scientific literature.

Understanding Ligand Recognition and Allosteric Modulation

Constrained amino acids are crucial tools for understanding how ligands bind to and modulate the function of proteins, including through allosteric mechanisms. The defined stereochemistry of (3S,4R)-4-aminooxolane-3-carboxylic acid could potentially limit its conformational freedom upon binding to a protein, thereby helping to map the specific interactions required for molecular recognition. Research detailing the use of this particular compound to understand ligand recognition or allosteric modulation of a specific biological target has not been prominently published.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,4R)-4-aminooxolane-3-carboxylic acid, and what are the critical parameters affecting stereochemical outcomes?

- Methodological Answer : A widely used approach involves coupling protected amino acids with activated carboxylic acid derivatives. For example, EDCI/HOBt-mediated amidation (as demonstrated for thiazolidine-4-carboxylic acid derivatives) ensures efficient activation . Key parameters include:

-

Stereochemical control : Use of Boc-protected intermediates to preserve configuration during synthesis, as seen in pyrrolidine-3-carboxylic acid derivatives .

-

Reaction conditions : Optimal temperature (70–80°C) and reaction times (6–15 hours) to minimize racemization .

-

Purification : Column chromatography with gradients like hexane/ethyl acetate to isolate enantiomerically pure products .

Table 1: Representative Synthetic Yields

Substrate Coupling Agent Yield (%) Reference Boc-protected precursor EDCI/HOBt 76.1 Tridecyl derivatives EDCI/HOBt 61.3

Q. Which spectroscopic techniques are most effective for characterizing (3S,4R)-4-aminooxolane-3-carboxylic acid, and what key spectral features should researchers monitor?

- Methodological Answer :

- 1H NMR : Monitor chemical shifts for the oxolane ring protons (δ 3.5–4.5 ppm) and amino groups (δ 1.5–2.5 ppm). Splitting patterns confirm stereochemistry .

- Mass Spectrometry (MS) : Observe molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate molecular weight and functional groups .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm structural integrity .

Q. What are the recommended handling and storage protocols for (3S,4R)-4-aminooxolane-3-carboxylic acid to maintain its chemical integrity?

- Methodological Answer :

- Storage : Keep containers tightly sealed in dry, well-ventilated environments to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) and avoid inhalation of dust. Ensure access to eyewash stations and safety showers .

- Stability : Avoid prolonged exposure to light, heat (>25°C), or moisture, which can degrade the compound .

Advanced Research Questions

Q. How can researchers optimize the yield and enantiomeric excess of (3S,4R)-4-aminooxolane-3-carboxylic acid in asymmetric synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the amino group, enabling stereoselective coupling .

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., organocatalysts or metal complexes) to enhance enantiomeric excess .

- Process monitoring : Use chiral HPLC to track enantiomer ratios during synthesis and purification .

Q. What strategies are employed to resolve contradictory data in pharmacological activity studies of (3S,4R)-4-aminooxolane-3-carboxylic acid derivatives?

- Methodological Answer :

- Impurity profiling : Analyze by-products (e.g., dimers or stereoisomers) using LC-MS to rule out interference in bioassays .

- Dose-response validation : Repeat assays across multiple concentrations to distinguish true activity from assay artifacts .

- Comparative studies : Benchmark against structurally similar compounds (e.g., thiazolidine-4-carboxylic acid derivatives) to contextualize results .

Q. What are the key considerations for designing stability-indicating analytical methods for (3S,4R)-4-aminooxolane-3-carboxylic acid under various pH and temperature conditions?

- Methodological Answer :

-

Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions to identify degradation products .

-

HPLC method development : Use C18 columns with mobile phases like acetonitrile/0.1% TFA to resolve degradation peaks .

-

Kinetic analysis : Calculate degradation rate constants (k) at different temperatures to predict shelf life .

Table 2: Stability Under Accelerated Conditions

Condition Temperature Degradation (%) Time (days) Reference pH 2.0 40°C 15.2 7 pH 10.0 40°C 32.7 7

Q. How does the stereochemistry of (3S,4R)-4-aminooxolane-3-carboxylic acid influence its interaction with biological targets?

- Methodological Answer :

- Enzyme specificity : Stereospecific binding to enzymes like dehydrogenases (e.g., (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate dehydrogenase) can enhance or inhibit activity .

- Receptor docking studies : Molecular modeling with software like AutoDock Vina predicts preferential binding of the (3S,4R) configuration to active sites .

- Pharmacokinetics : Stereochemistry affects metabolic stability; the (3S,4R) form may resist hepatic degradation better than its enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.